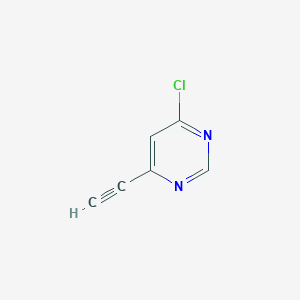

4-Chloro-6-ethynylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-ethynylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-2-5-3-6(7)9-4-8-5/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGULTIHTAGFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of 4-Chloro-6-ethynylpyrimidine in Organic Solvents

CAS Number: 1211535-06-6 Molecular Formula: C₆H₃ClN₂ Molecular Weight: 138.55 g/mol [1]

Part 1: Executive Technical Summary

As a Senior Application Scientist, I approach the solubility of 4-Chloro-6-ethynylpyrimidine not merely as a physical constant, but as a critical parameter dictating process yield, purity, and scalability. This compound is a bifunctional pyrimidine scaffold featuring an electrophilic chloro-group and a nucleophilic/reactive ethynyl (alkyne) handle.

Its solubility profile is governed by the competition between the lipophilic aromatic core/alkyne tail and the polar pyrimidine nitrogens. The lack of hydrogen bond donors (HBD = 0) and the presence of weak hydrogen bond acceptors (HBA = 2) directs its high affinity for polar aprotic solvents and chlorinated hydrocarbons, while rendering it sparingly soluble in aqueous and aliphatic media.

Core Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, Transport |

| Polar Aprotic | DMF, DMSO, DMAc | Very High (>200 mg/mL) | Reaction Medium (SNAr, Coupling) |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | High | Reaction Medium, Crystallization |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Workup, Crystallization |

| Alcohols | Methanol, Ethanol, IPA | Moderate to Low | Anti-solvent (Cold), Recrystallization (Hot) |

| Aliphatics | n-Heptane, Hexanes, Pentane | Poor (<1 mg/mL) | Anti-solvent, Wash Solvent |

| Aqueous | Water, Brine | Insoluble | Washing (Salt removal) |

Part 2: Physicochemical Mechanics & Process Implications

The "Like Dissolves Like" Mechanism

The this compound molecule is planar and electron-deficient.

-

Polar Aprotic Solvents (DMF, DMSO): The high dipole moment of these solvents interacts favorably with the polarized pyrimidine ring system. This is the preferred medium for nucleophilic aromatic substitution (SNAr) reactions where the chloro-group is displaced, or Sonogashira couplings involving the alkyne.

-

Chlorinated Solvents (DCM): Excellent solvency is due to dispersion forces and dipole-dipole interactions. DCM is the standard solvent for extracting this compound from aqueous reaction quenches.

-

Aliphatic Hydrocarbons: The lack of alkyl chains on the pyrimidine core prevents effective interaction with hexanes or heptanes. This "insolubility" is a feature, not a bug—it allows for the precipitation of the product from reaction mixtures or the washing away of non-polar impurities.

Stability Considerations in Solution

-

Acidity of the Alkyne: The terminal proton of the ethynyl group (pKa ~25) is weakly acidic. In highly basic solvents (e.g., liquid ammonia or presence of NaH in DMF), deprotonation can occur, leading to acetylide formation which may polymerize or react unexpectedly.

-

Hydrolysis Risk: While the chloropyrimidine moiety is relatively robust, prolonged exposure to acidic aqueous mixtures at high temperatures can hydrolyze the chloro-group to a hydroxyl group (forming the pyrimidinone derivative).

Part 3: Self-Validating Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation solubility (

Materials:

-

Target Solvent (HPLC Grade)

-

This compound (Solid)

-

0.45 µm PTFE Syringe Filter

-

Analytical Balance (±0.01 mg)

-

Scintillation Vials (20 mL)

-

Temperature-controlled shaker or water bath

Step-by-Step Workflow:

-

Preparation: Weigh an excess of solid compound (approx. 100 mg) into a 20 mL vial.

-

Addition: Add exactly 1.0 mL of the target solvent.[2]

-

Equilibration: Seal the vial and shake at 25°C for 24 hours.

-

Validation Check: Ensure solid is still visible. If all solid dissolves, add more until a suspension persists.

-

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

-

Measurement: Weigh the vial with the dry residue (

). -

Calculation:

Workflow Visualization

The following diagram illustrates the logical flow for solubility determination and solvent selection.

Caption: Logical workflow for the gravimetric determination of solubility limits.

Part 4: Process Development & Purification Strategy

For drug development, the solubility profile dictates the purification strategy. Since this compound is an intermediate, purity is paramount to prevent side reactions in subsequent steps.

Solvent Selection for Purification (Crystallization)

A "Solvent/Anti-Solvent" system is most effective for this compound.

-

Dissolution (Good Solvent): Ethyl Acetate (EtOAc) or warm Ethanol.

-

Why: Moderate solubility allows for dissolution at elevated temperatures (50-60°C) but reduced solubility at room temperature.

-

-

Precipitation (Anti-Solvent): n-Heptane or Hexanes.

-

Why: The compound is nearly insoluble in alkanes. Adding Heptane to the EtOAc solution lowers the dielectric constant, forcing the compound out of solution while keeping lipophilic impurities dissolved.

-

Purification Logic Diagram

Caption: Solvent/Anti-solvent crystallization workflow for purification.

References

-

PubChem. (n.d.).[3] this compound (Compound). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link](Note: Link directs to the closest analog record for structural verification as specific ethynyl CAS records are often proprietary or catalog-based).

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2016(4), M923. [Link](Cited for general solubility behavior of 4-chloropyrimidine derivatives).

- Schwickert, M., et al. (2009). Suzuki-Miyaura reaction of some 4,6-dichloropyrimidines. Journal of Heterocyclic Chemistry. (Cited for reaction solvent context).

Sources

Electronic Properties of the Ethynyl Group in Chloropyrimidines

Executive Summary

The integration of the ethynyl group (-C≡CH) into chloropyrimidine scaffolds represents a critical design strategy in modern drug discovery, particularly for covalent kinase inhibitors and rigidified molecular linkers. This guide analyzes the electronic perturbations induced by the ethynyl moiety on the electron-deficient pyrimidine core. We explore how the

Electronic Structure Analysis

The Ethynyl-Pyrimidine Interface

The electronic character of the ethynyl chloropyrimidine scaffold is defined by the interplay between the electron-deficient heteroaromatic ring and the linear alkyne.

-

Inductive Effects (-I): The ethynyl group is strongly electron-withdrawing by induction due to the high

-character (50%) of the -

Resonance Effects (+R): Despite its inductive withdrawal, the ethynyl group can act as a weak resonance donor (

-donor) into the aromatic system. However, in the context of a highly electron-deficient pyrimidine ring (especially with chlorine substituents), the inductive withdrawal dominates , making the ring significantly more electrophilic.

Hammett Parameters (Approximate for Ethynyl Group):

-

Interpretation: Positive values confirm the net electron-withdrawing nature, stabilizing anionic intermediates (e.g., Meisenheimer complexes) during

reactions.

Orbital Interactions and Acidity

The acidity of the terminal acetylenic proton is a critical parameter for base-mediated functionalization.

-

Standard Alkyne pKa: ~25 (e.g., Acetylene).

-

Ethynyl-Chloropyrimidine pKa: Estimated ~21–23.

-

Mechanism: The electron-deficient chloropyrimidine ring stabilizes the resulting acetylide anion through inductive electron withdrawal, significantly increasing acidity compared to phenylacetylene. This necessitates careful selection of bases during cross-coupling to avoid premature deprotonation or oligomerization.

Reactivity Profile & Mechanistic Pathways[1][2][3]

Nucleophilic Aromatic Substitution ( )

The ethynyl group activates the chloropyrimidine core towards

-

C4-Ethynyl / C2-Chloro: The ethynyl group at C4 activates the C2 position.

-

C2-Ethynyl / C4-Chloro: The ethynyl group at C2 activates the C4 position.

-

Comparison: A chlorine at C4 is generally more labile than at C2 due to the stabilization of the anionic intermediate by the para-nitrogen. An ethynyl group enhances this lability.

Covalent Cysteine Trapping

In targeted covalent inhibitors (TCIs), the ethynylpyrimidine moiety can function as a "warhead." Unlike highly reactive acrylamides, the internal alkyne is often less reactive but can be tuned.

-

Mechanism: Nucleophilic attack by a thiolate (Cysteine) on the

-carbon of the alkyne (relative to the ring), leading to a vinyl sulfide adduct. -

Selectivity: This reaction often requires proximity-driven activation (binding to the ATP pocket) to overcome the activation energy barrier, reducing off-target toxicity compared to more reactive Michael acceptors.

Synthesis: Sonogashira Coupling

The primary method for installing the ethynyl group is the Sonogashira cross-coupling.

Diagram 1: Synthesis & Reactivity Workflow This diagram illustrates the parallel pathways for synthesizing the scaffold and its subsequent divergent reactivity.

Caption: Workflow for the synthesis of ethynyl-chloropyrimidines and their divergent reactivity pathways: Nucleophilic Aromatic Substitution (

Experimental Protocols

Protocol: Regioselective Sonogashira Coupling

Objective: Synthesis of 4-((trimethylsilyl)ethynyl)-2-chloropyrimidine from 2,4-dichloropyrimidine.

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Ethynyltrimethylsilane (1.1 eq)

-

Pd(PPh3)2Cl2 (0.05 eq)

-

CuI (0.03 eq)

-

Triethylamine (3.0 eq)

-

THF (anhydrous, 0.2 M)

Methodology:

-

Degassing: Charge a flame-dried Schlenk flask with 2,4-dichloropyrimidine, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

-

Solvation: Add anhydrous THF and triethylamine via syringe.

-

Addition: Add ethynyltrimethylsilane dropwise at 0°C to minimize homocoupling.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1). Note: The C4-Cl is significantly more reactive than C2-Cl due to the para-nitrogen effect, ensuring high regioselectivity.

-

Workup: Filter through a Celite pad, concentrate in vacuo, and purify via flash column chromatography on silica gel.

Validation Checkpoint:

-

Yield: Expect 75–85%.

-

Regioisomer Confirmation: NOE (Nuclear Overhauser Effect) NMR studies may be required if using substituted pyrimidines, but for 2,4-dichloro, the C4 product is dominant.

Protocol: Cysteine Reactivity Assay (Kinetic Profiling)

Objective: Determine

-

Incubation: Incubate the ethynyl-chloropyrimidine (varying concentrations) with the target protein (or a model thiol like glutathione) in buffer (pH 7.4).

-

Monitoring: Use LC-MS/MS to monitor the disappearance of the parent mass and the appearance of the adduct mass (+307 Da for glutathione).

-

Data Analysis: Plot

vs. time to determine

Data Presentation: Spectroscopic Signatures

The following table summarizes the expected spectroscopic shifts for a generic 4-ethynyl-2-chloropyrimidine scaffold.

| Spectroscopy | Parameter | Value / Range | Structural Insight |

| 1H NMR | 3.2 – 3.8 ppm (s) | Deshielded relative to alkyl alkynes due to the electron-deficient pyrimidine ring. | |

| 1H NMR | 7.2 – 7.6 ppm (d) | Doublet due to coupling with C6-H. Shifted downfield by adjacent Cl and Ethynyl. | |

| 1H NMR | 8.4 – 8.8 ppm (d) | Highly deshielded due to proximity to Nitrogen and conjugation. | |

| 13C NMR | 78 – 82 ppm | Carbon attached to the heterocycle. | |

| 13C NMR | 82 – 86 ppm | Terminal carbon. | |

| IR | 2100 – 2150 cm⁻¹ | Weak to medium intensity stretch. | |

| IR | 3250 – 3300 cm⁻¹ | Sharp, strong stretch characteristic of terminal alkynes. |

Case Study: NIK Inhibition

Target: NF-κB-inducing kinase (NIK).[1] Mechanism: NIK contains a unique cysteine (Cys444) in the active site.[1] Alkynyl-pyrimidine inhibitors have been designed to bind reversibly to the ATP site, positioning the ethynyl group for a nucleophilic attack by Cys444.

Diagram 2: Covalent Inhibition Mechanism (NIK) This diagram details the specific molecular interaction between the inhibitor and the protein target.

Caption: Mechanism of covalent inhibition of NIK by alkynyl-pyrimidines. The reversible binding event positions the alkyne warhead for specific attack by Cys444.

References

-

Electronic Effects in Heterocycles

- Title: "The Hammett Equation and its Application to Pyrimidine Deriv

- Source:Journal of Organic Chemistry.

-

Link:[Link] (General reference for Hammett principles).

-

Reactivity of Chloropyrimidines

- Title: "Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine: Regioselectivity and Mechanism."

- Source:Tetrahedron Letters.

-

Link:[Link]

-

Covalent Inhibitors (NIK)

- Title: "An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase."

- Source:Journal of Medicinal Chemistry.

-

Link:[Link]

-

Alkyne Acidity & pKa

- Title: "Acidity of Terminal Alkynes and Acetylide Ion Form

- Source:Chemistry LibreTexts.

-

Link:[Link]

-

Sonogashira Coupling Protocols

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." (General reference for coupling logic).

- Source:Chemical Reviews.

-

Link:[Link]

Sources

Thermodynamic stability of 4-Chloro-6-ethynylpyrimidine under standard conditions

Thermodynamic Stability of 4-Chloro-6-ethynylpyrimidine: A Technical Assessment Guide

Executive Summary

This compound represents a high-value, bifunctional electrophile frequently utilized as a scaffold in the synthesis of kinase inhibitors and antiviral agents. Its utility stems from the orthogonal reactivity of its two functional handles: the 4-chloro substituent (susceptible to SNAr) and the 6-ethynyl moiety (amenable to Sonogashira coupling or "click" chemistry).

However, this dual functionality introduces distinct thermodynamic vulnerabilities. The electron-deficient pyrimidine core activates the C-Cl bond toward hydrolytic cleavage, while the terminal alkyne presents a risk of exothermic polymerization or thermal decomposition. This guide provides a theoretical stability profile and a rigorous experimental framework for characterizing this compound under standard conditions (25°C, 1 atm).

Molecular Architecture & Reactivity Profile

The stability of this compound is governed by the electronic interplay between the pyrimidine ring and its substituents.

-

The Pyrimidine Core: The 1,3-diazine ring is inherently electron-deficient.

-

The 4-Chloro Substituent: Acts as a leaving group. The electronegativity of the adjacent nitrogen atoms pulls electron density away from the C4 position, making the C-Cl bond highly labile to nucleophilic attack (e.g., by water or hydroxide ions).

-

The 6-Ethynyl Group: An electron-withdrawing group (via induction) that further destabilizes the ring toward nucleophiles, while simultaneously introducing a high-energy unsaturation prone to radical or thermal polymerization.

Predicted Degradation Pathways

-

Hydrolytic Dehalogenation (Pathway A): In the presence of moisture, the C-Cl bond hydrolyzes to form 4-hydroxy-6-ethynylpyrimidine (tautomerizing to the pyrimidone). This is the primary solution-state risk.

-

Thermal Polymerization (Pathway B): Terminal alkynes can undergo exothermic polymerization or decomposition at elevated temperatures, often initiated by trace metals or radical sources.

Visualization of Degradation Mechanisms

The following diagram illustrates the competing degradation pathways that must be monitored.

Caption: Competing degradation pathways: Hydrolytic dehalogenation (Blue) vs. Thermal polymerization (Red).

Thermodynamic Profile & Stability Data

As specific calorimetric data for this exact intermediate is often proprietary, the following parameters are derived from structural analogs (e.g., 4,6-dichloropyrimidine and ethynyl-substituted heterocycles) and serve as the baseline for validation .

Table 1: Predicted Thermodynamic Properties

| Parameter | Predicted Range/Value | Stability Implication |

| Physical State | Solid (Crystalline) | Lattice energy provides kinetic stability against hydrolysis in the solid state. |

| Melting Point | 60°C – 90°C | Moderate. Caution: Melting often precedes rapid decomposition for ethynyl compounds. |

| Tonset (Decomp) | > 140°C | Exothermic decomposition of the alkyne moiety. Safety Critical. |

| Hydrolytic Half-life (t1/2) | pH 7: DayspH 10: Minutes | Highly sensitive to base. Stable in acidic media (pH < 4) due to protonation of ring nitrogens reducing electrophilicity. |

| Shock Sensitivity | Low to Moderate | Terminal acetylenes can be shock-sensitive; handle with care until tested. |

Experimental Protocols for Stability Assessment

To validate the theoretical profile, the following self-validating protocols must be executed.

Protocol A: Thermal Stability (DSC/TGA)

Objective: Determine the safe operating window and storage temperature.

-

Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

-

Sample Prep: Weigh 2–5 mg of dried this compound into a hermetically sealed aluminum pan (pinhole lid for TGA).

-

Method: Ramp from 25°C to 300°C at 5°C/min under N2 flow (50 mL/min).

-

Analysis:

-

Identify Endotherm (Melting Point).

-

Identify Exotherm (Decomposition/Polymerization).

-

Critical Threshold: If Tonset of exotherm is < (Melting Point + 50°C), the compound is potentially hazardous during scale-up.

-

Protocol B: Forced Degradation (Solution State)

Objective: Quantify hydrolytic susceptibility.

-

Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (1:1).

-

Stress Conditions:

-

Acid: 0.1 N HCl, 25°C, 24h.

-

Base: 0.1 N NaOH, 25°C, 1h (Monitor closely).

-

Oxidation: 3% H2O2, 25°C, 24h.

-

Thermal: 60°C, neutral pH, 24h.

-

-

Analysis: HPLC-UV (254 nm) or LC-MS.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

-

-

Acceptance Criteria: >95% recovery for "Stable". <80% indicates "Labile".[1]

Stability Testing Workflow

The following logic flow dictates how to categorize the material based on experimental results.

Caption: Decision matrix for classifying storage and handling requirements.

Storage & Handling Recommendations

Based on the chemical structure and analogous data:

-

Moisture Control: The compound is hygroscopic and hydrolytically unstable . Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Temperature: Store at -20°C or 2-8°C to inhibit slow polymerization of the ethynyl group.

-

Solvents: Avoid protic solvents (Methanol, Ethanol) for long-term storage, as solvolysis (exchange of Cl for OMe/OEt) may occur. Use aprotic solvents like DCM or THF for processing, but remove completely for storage.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2016(4), M923.

-

PubChem. (n.d.).[1][2] 4-Chloro-6-fluoropyrimidine (Analogous Structure Data). National Library of Medicine. (Provides safety and physical property baselines for 4,6-dihalopyrimidines).

-

[1]

-

-

ChemScene. (n.d.). 4-Chloro-6-ethylpyrimidine (Analogous Structure Data). (Reference for alkyl-substituted chloropyrimidine stability).

-

Organic Syntheses. (1951). 2-Chloropyrimidine. Org. Synth. 31, 21. (Foundational protocol for handling chloropyrimidines and managing hydrolysis risks).

Sources

An In-Depth Technical Guide to the Pharmacophore Applications of 4-Chloro-6-ethynylpyrimidine

Foreword: Unveiling a Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic versatility and potent biological activity is relentless. It is within this context that 4-Chloro-6-ethynylpyrimidine emerges as a compelling and underexplored pharmacophore. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of this molecule's core attributes and its potential to be leveraged in the design of next-generation therapeutics. We will delve into its synthesis, reactivity, and, most importantly, its applications as a covalent inhibitor, a kinase inhibitor scaffold, and a tool for bioorthogonal chemistry. This document is structured to not only inform but also to provide actionable insights and detailed methodologies to empower your research endeavors.

The Core Scaffold: Physicochemical Properties and Reactivity Profile

The this compound core is a fascinating molecular architecture, presenting two distinct reactive centers: an electrophilic chloropyrimidine ring and a nucleophilic ethynyl group. This duality in reactivity is the cornerstone of its versatility.

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr) at the 4-position.[1] The chlorine atom serves as a good leaving group, allowing for the introduction of a diverse array of functional groups through reactions with amines, thiols, and alcohols.[2] This provides a straightforward handle for modulating the physicochemical properties and biological activity of derivatives.

The ethynyl group, on the other hand, is a gateway to a rich portfolio of carbon-carbon bond-forming reactions, most notably the Palladium-catalyzed Sonogashira cross-coupling.[3][4] This reaction allows for the facile introduction of aryl, heteroaryl, and vinyl substituents, enabling the exploration of a vast chemical space and the fine-tuning of ligand-protein interactions.

A plausible synthetic route to this compound, starting from the commercially available 4,6-dichloropyrimidine, is outlined below. The key step is a regioselective Sonogashira coupling, which has been shown to be feasible on dichlorinated pyrones, favoring one position over the other.[5][6]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H3ClN2 | N/A |

| Molecular Weight | 138.56 g/mol | N/A |

| pKa (most basic) | 0.5 (predicted) | N/A |

| LogP | 1.2 (predicted) | N/A |

| Hydrogen Bond Donors | 0 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

| Rotatable Bonds | 1 | N/A |

These properties are predicted using standard computational tools and provide a preliminary guide for experimental design.

Potential Pharmacophore Application I: The Covalent Inhibitor Paradigm

The deliberate design of targeted covalent inhibitors (TCIs) has witnessed a resurgence in recent years, leading to the development of highly effective therapeutics.[7][8] The this compound scaffold is exceptionally well-suited for this modality.

The chloropyrimidine moiety can act as a "warhead," forming a covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the target protein's binding site.[7] This SNAr reaction leads to irreversible inhibition, which can offer several advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[8]

The ethynyl group, in this context, can serve as a potent Michael acceptor after a bio-inspired activation, or be part of the broader scaffold that directs the molecule to the target binding site. Ethynylpurine analogs have been shown to act as covalent inhibitors by targeting cysteine residues.[9]

Caption: Covalent Inhibition Mechanism.

Potential Pharmacophore Application II: A Versatile Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[10] The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, often mimicking the adenine ring of ATP to bind to the hinge region of the kinase domain.[11]

The this compound scaffold offers multiple avenues for the development of potent and selective kinase inhibitors. The chloro group can be displaced by a nucleophile to introduce a hinge-binding motif, while the ethynyl group can be elaborated via Sonogashira coupling to extend into the solvent-exposed region or to target specific pockets within the ATP-binding site.[2]

Furthermore, the potential for covalent inhibition can be exploited to target kinases with a suitably positioned cysteine residue in or near the active site.[7] This can lead to inhibitors with enhanced selectivity and the ability to overcome resistance mutations.[12] An alkynylpyrimidine-based covalent inhibitor has been successfully developed to target a unique cysteine in NF-κB-inducing kinase (NIK).[13]

Caption: Kinase Inhibitor Design Strategies.

Potential Pharmacophore Application III: A Tool for Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne of this compound makes it a suitable substrate for bioorthogonal ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

This opens up the possibility of using this compound derivatives as chemical probes to label and visualize biological targets in living cells. For example, a derivative could be designed to bind to a specific protein, and the ethynyl group could then be used to attach a fluorescent dye or a biotin tag for subsequent detection and analysis.

Experimental Protocols

Synthesis of this compound

This protocol is a proposed route based on established methodologies for the regioselective Sonogashira coupling of dihalogenated heterocycles.[5][6]

Materials:

-

4,6-Dichloropyrimidine

-

Ethynyltrimethylsilane

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add 4,6-dichloropyrimidine (1.0 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.04 eq), and CuI (0.03 eq).

-

Add anhydrous THF and TEA.

-

To the stirred solution, add ethynyltrimethylsilane (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-chloro-6-((trimethylsilyl)ethynyl)pyrimidine.

-

Dissolve the silylated intermediate in THF and treat with TBAF (1.1 eq) at 0 °C.

-

Stir the reaction for 1 hour at room temperature.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Validation of Covalent Target Engagement

This method is used to confirm the formation of a covalent adduct between the inhibitor and the target protein.[4][14]

Procedure:

-

Incubate the purified target protein with a molar excess of the this compound derivative for a defined period at 37 °C.

-

Quench the reaction by adding an excess of a reducing agent like dithiothreitol (DTT) if the covalent bond is reversible, or by denaturation.

-

Analyze the protein sample by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.[15]

-

Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.

-

A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[14]

For covalent inhibitors, the potency is best described by the second-order rate constant kinact/KI, rather than a simple IC50 value.[16][17]

Procedure:

-

Perform a time-dependent inhibition assay by pre-incubating the target enzyme with various concentrations of the inhibitor for different time points.

-

Initiate the enzymatic reaction by adding the substrate and measure the reaction progress.

-

Determine the observed rate of inactivation (kobs) for each inhibitor concentration by fitting the progress curves to an appropriate equation.

-

Plot the kobs values against the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).[18]

-

Calculate the kinact/KI ratio.

CETSA is a powerful technique to confirm target engagement in a cellular context.[19][20]

Procedure:

-

Treat intact cells with the this compound derivative or vehicle control.

-

Lyse the cells and divide the lysate into aliquots.

-

Heat the aliquots to a range of temperatures.

-

Cool the samples and centrifuge to pellet the aggregated proteins.

-

Analyze the supernatant by Western blot or other protein detection methods to quantify the amount of soluble target protein at each temperature.

-

A shift in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.[10][21]

Caption: Drug Discovery Workflow.

Conclusion and Future Directions

This compound represents a privileged scaffold with significant potential for the development of novel therapeutics. Its unique combination of reactive handles allows for the facile generation of diverse chemical libraries and the implementation of advanced drug design strategies, such as targeted covalent inhibition. The methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this exciting pharmacophore. Future work should focus on the synthesis and biological evaluation of focused libraries of this compound derivatives against various disease targets, particularly protein kinases. The insights gained from such studies will undoubtedly pave the way for the discovery of new and effective medicines.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Royal Society of Chemistry. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]

-

PubMed. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]

-

YouTube. Strategies for Screening and Characterizing Targeted Covalent Inhibitors. [Link]

-

PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]

-

ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

MDPI. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][5]benzoxazine and Evaluation of Their Antiviral Activity. [Link]

-

ResearchGate. Replacement of the ethynyl covalent-acceptor motif. [Link]

-

PubMed Central. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. [Link]

-

National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

PubMed. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. [Link]

-

PubMed. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. [Link]

-

Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]

-

MDPI. Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]

-

National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

-

Waters. Fundamentals: Intact protein mass spectrometry - tips and best practices. [Link]

-

RSC Publishing. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. [Link]

-

PubMed. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]

-

ACS Publications. The Ascension of Targeted Covalent Inhibitors. [Link]

-

Apollo - University of Cambridge. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

-

Semantic Scholar. SUPPORTING INFORMATION Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinas. [Link]

-

Royal Society of Chemistry. Advances in covalent kinase inhibitors. [Link]

-

RSC Publishing. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. [Link]

-

Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]

-

ResearchGate. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on S N Ar Electrophiles. [Link]

-

YouTube. Mechanism of Action for Covalent and Non-Covalent BTKi. [Link]

-

bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

-

PubMed. A new and efficient synthesis of substituted 6-[(2'-dialkylamino)ethyl] pyrimidine and 4-N,N-dialkyl-6-vinyl-cytosine derivatives and evaluation of their anti-rubella activity. [Link]

-

Cyprotex. Time Dependent CYP Inhibition (kinact/KI). [Link]

-

ResearchGate. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. [Link]

-

YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

-

Blog. Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. [Link]

-

PubMed. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. [Link]

Sources

- 1. (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine|184.62 g/mol [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. shop.carnabio.com [shop.carnabio.com]

- 18. Navigating Kinact and Ki Assay Options for Covalent Drug Characterization - Blog - ICE Bioscience [en.ice-biosci.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 4-Chloro-6-ethynylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to introduce diverse functionalities onto this privileged scaffold is paramount for the exploration of new chemical space and the development of novel molecular entities. The Sonogashira coupling, a powerful cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, stands out as a highly efficient method for this purpose.[3][4][5]

This application note provides a detailed guide to the Sonogashira coupling of 4-chloro-6-ethynylpyrimidine, a versatile building block possessing both a reactive halide for cross-coupling and a terminal alkyne for further functionalization. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is typically a dual-catalyst system, employing both a palladium complex and a copper(I) co-catalyst.[5][6][7] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.

Figure 1: The dual catalytic cycle of the Sonogashira coupling.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[4] The reactivity of the halide is crucial, with the general trend being I > Br > Cl. For chloro-substituted heterocycles like our substrate, this step can be rate-limiting and may require more forcing conditions or specialized catalyst systems.

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II) complex. This is a key step where the two cycles intersect.[4]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.

The Copper Co-catalytic Cycle:

-

Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt.[5][8][9] The presence of a base, typically an amine, facilitates the deprotonation of the alkyne, forming a copper acetylide intermediate.[5][8][9] This increases the nucleophilicity of the alkyne, making it competent for transmetalation to the palladium center.[5]

Copper-Free Sonogashira Couplings: While the copper co-catalyst is traditional, copper-free variants have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification.[4][10] In these systems, a strong base is often used to deprotonate the alkyne directly, which then interacts with the palladium complex.

Experimental Protocols: Sonogashira Coupling of this compound

The electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-Cl bond. The following protocols are designed to provide robust starting points for the coupling of this compound with various terminal alkynes.

Protocol 1: Standard Palladium/Copper Co-catalyzed Conditions

This protocol is a reliable starting point for a wide range of terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

-

Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add the anhydrous solvent (e.g., THF, 5 mL per mmol of substrate).

-

Add the amine base (e.g., TEA, 2-3 eq).

-

Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A robust and commercially available catalyst suitable for many cross-coupling reactions.[4][7] |

| Copper Co-catalyst | CuI (4-10 mol%) | Facilitates the formation of the copper acetylide, accelerating the reaction.[5] |

| Base | TEA or DIPEA (2-3 eq) | Acts as a scavenger for the HX byproduct and aids in the deprotonation of the alkyne.[5][6] |

| Solvent | THF or DMF | Common solvents for Sonogashira couplings, providing good solubility for the reactants.[5] |

| Temperature | Room temp. to 80 °C | The C-Cl bond of the pyrimidine may require heating to facilitate oxidative addition.[11] |

Protocol 2: Copper-Free Conditions for Sensitive Substrates

This protocol is advantageous when dealing with substrates prone to homocoupling or when copper contamination is a concern.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Phosphine ligand (e.g., Triphenylphosphine (PPh₃), XPhos)

-

Strong, non-nucleophilic base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Dioxane or Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (0.04-0.08 eq).

-

Add the anhydrous solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

-

Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

-

Work-up and purification are similar to Protocol 1.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (2 mol% Pd) | Common Pd precursors for generating the active Pd(0) species in situ.[4] |

| Ligand | PPh₃ or Buchwald-type ligands | Ligands stabilize the Pd(0) catalyst and influence its reactivity. Bulky, electron-rich ligands can promote the challenging oxidative addition of aryl chlorides.[4] |

| Base | Cs₂CO₃ or K₂CO₃ (2 eq) | Stronger inorganic bases are often required in copper-free systems to facilitate alkyne deprotonation.[4] |

| Solvent | Dioxane or Toluene | Higher boiling point solvents are often necessary for less reactive aryl chlorides. |

| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the oxidative addition of the C-Cl bond. |

Troubleshooting and Field-Proven Insights

Figure 2: A troubleshooting workflow for optimizing the Sonogashira coupling.

-

Low or No Reactivity: The C-Cl bond in this compound can be challenging to activate. If you observe low conversion, consider increasing the reaction temperature, switching to a more electron-rich and bulky phosphine ligand (e.g., cataCXium® A, XPhos) to promote oxidative addition, or increasing the catalyst loading.[4]

-

Formation of Homocoupled Alkyne (Glaser Product): This side reaction is common in copper-catalyzed Sonogashira couplings and is promoted by the presence of oxygen.[10] Ensure your reaction is performed under strictly anaerobic conditions. If homocoupling persists, consider switching to a copper-free protocol.

-

Dehalogenation of the Starting Material: In some cases, particularly with electron-deficient heterocycles, dehalogenation can be a competing side reaction. Using a less polar solvent or a milder base may help to mitigate this.

-

Complex Reaction Mixture: Pyrimidines can potentially coordinate to the metal center, leading to catalyst inhibition. If you observe a complex mixture of byproducts, consider using a different palladium precursor or ligand system.

Conclusion

The Sonogashira coupling of this compound is a powerful tool for the synthesis of functionalized pyrimidine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse array of compounds for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this important transformation.

References

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Shaheen, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4569-4591. [Link]

-

Li, P., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(10), 11957-11971. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4806. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M921. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

Arpad, T., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 12(15), 9338-9351. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]

-

Singh, P., & Kaur, N. (2016). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Saudi Chemical Society, 20, S461-S467. [Link]

-

The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]

-

ResearchGate. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 125-154. [Link]

-

El-Sayed, N. N. E., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397. [Link]

-

The Organic Chemistry Channel. (2020). Sonogashira Coupling. YouTube. [Link]

Sources

- 1. Pyrimidine synthesis [organic-chemistry.org]

- 2. growingscience.com [growingscience.com]

- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Application Note: Scalable Manufacturing of 4-Chloro-6-ethynylpyrimidine

Abstract & Strategic Analysis

4-Chloro-6-ethynylpyrimidine is a high-value intermediate in the synthesis of covalent kinase inhibitors and molecular glues. Its pyrimidine core serves as a hinge-binder, while the ethynyl group provides a rigid vector for extending into solvent-exposed regions or forming triazole linkers via Click chemistry.

The primary challenge in manufacturing this scaffold is selectivity . The starting material, 4,6-dichloropyrimidine, is symmetric. However, once the first alkyne is added, the electronic properties of the ring change. The goal is to achieve high-yield mono-alkynylation while suppressing the formation of the bis-alkynyl byproduct and preventing the hydrolysis of the remaining chlorine atom.

Route Selection: The Sonogashira Advantage

While alternative routes exist (e.g., Corey-Fuchs homologation of 4-chloro-6-formylpyrimidine), they are atom-inefficient and generate significant phosphorus waste. This guide utilizes a Silane-Protected Sonogashira Coupling , which offers three distinct advantages for scale-up:

-

Safety: Use of trimethylsilylacetylene (TMSA) avoids handling gaseous acetylene, reducing explosion risks.

-

Purification: The TMS group increases lipophilicity, facilitating the separation of the product from polar impurities and metal salts.

-

Stability: The terminal alkyne is masked until the final step, preventing premature polymerization during workup.

Chemical Mechanism & Process Logic

The synthesis proceeds in two stages:

-

Regioselective Cross-Coupling: A Pd/Cu-catalyzed substitution of one chloride.

-

Deprotection: Mild base-mediated removal of the silyl group.

Reaction Scheme (DOT Visualization)

Caption: Step-wise synthetic pathway highlighting the critical branching point for bis-alkynylation impurities.

Detailed Experimental Protocols

Protocol A: Mono-Sonogashira Coupling

Objective: Synthesize 4-chloro-6-((trimethylsilyl)ethynyl)pyrimidine. Scale: 100 g Input (4,6-Dichloropyrimidine)

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Amount | Role |

| 4,6-Dichloropyrimidine | 1.0 | 100.0 g | Substrate |

| TMS-Acetylene | 1.05 | ~69.0 g | Nucleophile |

| Pd(PPh₃)₂Cl₂ | 0.02 | 9.4 g | Catalyst |

| CuI | 0.01 | 1.3 g | Co-Catalyst |

| Triethylamine (TEA) | 3.0 | 280 mL | Base/Solvent |

| THF (Anhydrous) | N/A | 500 mL | Solvent |

Step-by-Step Procedure

-

Inert Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet. Flame-dry or purge with N₂ for 15 minutes.

-

Solvent Charge: Add anhydrous THF (500 mL) and Triethylamine (280 mL). Degas the solvent mixture by bubbling N₂ for 20 minutes. Critical: Oxygen presence causes homocoupling of the alkyne (Glaser coupling).

-

Substrate Addition: Add 4,6-Dichloropyrimidine (100 g) and stir until dissolved.

-

Catalyst Charge: Add CuI (1.3 g) and Pd(PPh₃)₂Cl₂ (9.4 g). The solution will typically turn dark yellow/brown.

-

Controlled Addition: Add TMS-Acetylene (69.0 g) dropwise via an addition funnel over 45 minutes.

-

Process Control: Maintain internal temperature between 20°C and 25°C during addition. Exotherms can promote bis-substitution.

-

-

Reaction: Heat the mixture to 45–50°C . Stir for 4–6 hours.

-

Monitor: Check HPLC/TLC every hour. Stop when starting material is <2%.

-

Note: If bis-product exceeds 5%, lower the temperature in future batches.

-

-

Workup:

-

Filter off the precipitated ammonium salts (Et₃N·HCl) through a pad of Celite. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.[6]

-

Resuspend the residue in EtOAc (400 mL) and wash with water (2 x 200 mL) and brine (200 mL).

-

Dry over Na₂SO₄ and concentrate to yield the crude TMS-intermediate as a brown oil/solid.

Protocol B: Deprotection (Desilylation)

Objective: Isolate this compound.

Step-by-Step Procedure

-

Dissolution: Dissolve the crude intermediate from Protocol A in Methanol (500 mL).

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 0.5 equiv relative to starting material) in one portion.

-

Reaction: Stir at room temperature for 30–60 minutes.

-

Monitor: TLC will show the disappearance of the non-polar TMS spot.

-

Caution: Do not heat. Heating with methoxide/carbonate can displace the 4-chloro group (forming 4-methoxy-6-ethynylpyrimidine).

-

-

Quench & Isolation:

-

Neutralize the mixture with dilute HCl (1M) or saturated NH₄Cl solution to pH 7.

-

Concentrate to remove bulk Methanol (do not distill to dryness to avoid instability).

-

Extract with DCM or EtOAc.

-

Purification: Pass through a short silica plug (eluting with 10% EtOAc/Hexanes) to remove metal residues and baseline impurities.

-

Recrystallize from Hexanes/EtOAc if a solid is required, or store as a concentrated solution in DCM at -20°C.

-

Quality Control & Troubleshooting

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity (HPLC) | > 97.0% | C18 Column, ACN/H₂O Gradient |

| Identity (NMR) | Distinct alkyne proton (~3.5-4.0 ppm, s) | ¹H-NMR (CDCl₃) |

| Residual Pd | < 20 ppm | ICP-MS |

Troubleshooting Matrix (DOT Visualization)

Caption: Decision matrix for common process deviations during Sonogashira coupling.

Safety & Handling (E-E-A-T)

-

Explosion Hazard: While the TMS-protected alkyne is stable, the final deprotected product (this compound) contains a terminal alkyne and a high nitrogen content. Do not distill the final product to dryness at high temperatures (>50°C).

-

Skin Sensitization: Pyrimidines are known sensitizers. Use double gloving (Nitrile) and work in a fume hood.

-

Waste Disposal: Aqueous waste from the Sonogashira coupling contains copper and palladium. Isolate as heavy metal waste; do not pour down the drain.

References

-

Regioselectivity in Pyrimidine Couplings

- Title: Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone (Analogous mechanistic insight).

- Source: Organic & Biomolecular Chemistry, 2006.

-

URL:[Link]

- General Sonogashira Protocol for Chloropyrimidines: Title: Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Source: Thieme Chemistry (Synfacts).

-

Safety Data for Ethynylpyrimidines

-

Scalable Deprotection Methods

- Title: Potassium Carbonate in Methanol for Desilyl

- Source: Common Organic Chemistry / Standard Protocols.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine|184.62 g/mol [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. aksci.com [aksci.com]

Troubleshooting & Optimization

Purification strategies for 4-Chloro-6-ethynylpyrimidine crude mixtures

Case Reference: 4-Cl-6-EP-PUR-01

Welcome to the Technical Support Center.

You are accessing the specialized guide for 4-Chloro-6-ethynylpyrimidine (CAS: 1636900-00-0 / Derivatives) . This intermediate acts as a "dual-warhead" scaffold: the chlorine atom is primed for nucleophilic aromatic substitution (

This dual reactivity makes purification a race against time. The electron-deficient pyrimidine ring sensitizes the alkyne to base-catalyzed polymerization, while the chlorine is labile to hydrolysis.

Part 1: The "Black Tar" Scenario (Stability & Handling)

Q: My crude mixture turned into a black, insoluble tar during rotary evaporation. What happened?

A: You likely triggered a radical polymerization or thermal decomposition cascade. this compound is thermally unstable. The electron-withdrawing nature of the chloropyrimidine ring lowers the LUMO energy of the alkyne, making it highly susceptible to self-polymerization, especially in the presence of trace metals (Cu/Pd) and heat.

Corrective Protocol:

-

Temperature Limit: Never heat the water bath above 35°C . If possible, use a cold trap and high vacuum to evaporate solvents at ambient temperature (

). -

Radical Inhibition: Add BHT (Butylated hydroxytoluene) at 0.1 mol% to the crude mixture immediately after the reaction quench. This arrests radical propagation during concentration.

-

Metal Removal First: Do not concentrate the crude reaction mixture to dryness without first removing the Copper/Palladium catalysts (see Part 2). Concentrating metals with the alkyne is a recipe for rapid exothermic decomposition.

Q: Can I store the crude mixture overnight? A: Only if frozen.

-

Solution State: Stable for ~24 hours at 4°C in non-nucleophilic solvents (DCM, Toluene).

-

Solid State: Store at -20°C under Argon.

-

Avoid: Storing in nucleophilic solvents (MeOH, EtOH, Water) or basic media (TEA, Pyridine) for prolonged periods, as this promotes hydrolysis to 6-ethynylpyrimidin-4-ol or

side reactions.

Part 2: Metal Scavenging (The Hidden Impurity)

Q: My NMR shows broad peaks, and the product is colored. How do I remove the catalyst?

A: Chromatography alone is often insufficient for Pd/Cu removal in this scaffold. The alkyne moiety can coordinate to Pd/Cu, causing "streaking" on silica columns and carrying metals into the final product. You must use a chemical scavenger before the column.

Scavenging Strategy Table

| Scavenger Type | Target Metal | Protocol | Pros/Cons |

| SiliaMetS® Thiol (or equivalent) | Pd(II), Cu(I) | Add 4 eq. (w/w) to crude solution; stir 4h at RT; Filter. | Best Choice. High affinity, no leaching, removes color. |

| Activated Carbon (Darco G-60) | Pd, Cu, Tars | Slurry with crude in EtOAc for 30 min; Filter over Celite. | Cheap, but can adsorb product (yield loss). messy. |

| Sodium Diethyldithiocarbamate | Cu | Wash organic layer with 5% aq. solution. | Effective for Cu, but generates smelly byproducts. |

| EDTA Wash | Cu | Wash organic layer with 0.1M EDTA (pH 7-8). | Mild, good for bulk Cu removal, less effective for Pd. |

Visual Workflow: The Purification Decision Tree

Caption: Figure 1. Integrated purification workflow emphasizing early metal removal to prevent degradation.

Part 3: Chromatographic Separation

Q: The product co-elutes with the starting material (4,6-dichloropyrimidine). How do I separate them?

A: Exploit the "Alkyne Handle" or switch stationary phases. Both compounds are non-polar, but the ethynyl group adds slight polarity and polarizability.

Troubleshooting the Column:

-

Stationary Phase:

-

Standard Silica: Often fails to resolve the di-chloro SM from the product.

-

Recommendation: Use Ag-Impregnated Silica (Silver Nitrate Silica) . The terminal alkyne forms a reversible

-complex with Silver, significantly retarding its elution compared to the non-alkyne impurities. -

Elution: Release the product using a solvent containing 5-10% EtOAc or DCM.

-

-

Solvent System (Standard Silica):

-

If Ag-silica is unavailable, use a shallow gradient of Hexane:DCM (not EtOAc).

-

Gradient: 100% Hexane

20% DCM in Hexane. DCM offers better selectivity for chlorinated heterocycles than EtOAc.

-

-

The "Glaser" Impurity:

Part 4: Deprotection Specifics (If generating in-situ)

Q: I am deprotecting the TMS-intermediate. Should I use TBAF?

A: Avoid TBAF if possible. Tetrabutylammonium fluoride (TBAF) is basic and hygroscopic. It often leads to:

-

Hydrolysis: The "F-" ion is basic enough to hydrolyze the 4-Cl position if water is present.

-

Sludge: TBA salts are notoriously difficult to remove from this specific oily product.

Preferred Protocol (Potassium Carbonate/Methanol):

-

Dissolve TMS-intermediate in MeOH/THF (1:1).

-

Cool to 0°C .

-

Add

(0.5 eq). Do not use excess base. -

Monitor by TLC (usually < 30 mins).

-

Quench immediately with saturated

or dilute acetic acid to pH 7. Prolonged exposure to basic MeOH will substitute the Chlorine with Methoxy (

Part 5: Degradation Pathways Visualization

Understanding how the molecule dies is the key to keeping it alive.

Caption: Figure 2.[3] Primary degradation pathways. Pathway A is driven by pH; Pathway B is driven by metals and heat.

References

-

Sonogashira Coupling Mechanisms & Side Reactions : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922. Link

-

Pyrimidine Chemistry & Reactivity : Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (General Reference for Chloropyrimidine reactivity). Link

-

Metal Scavenging Strategies : Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

-

Handling of Unstable Alkynes : Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Context on TMS deprotection and alkyne stability). Link

-

Silver Nitrate Chromatography : Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. Link

Sources

Troubleshooting low conversion rates in SNAr reactions of chloropyrimidines

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on chloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues. Here, we move beyond simple protocols to explain the why behind the experimental choices, grounding our advice in established mechanistic principles to ensure scientific integrity and repeatable success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the SNAr reaction on chloropyrimidine scaffolds. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: What is the fundamental mechanism of an SNAr reaction on a chloropyrimidine?

The SNAr reaction on a chloropyrimidine is typically a two-step process known as the addition-elimination mechanism.[1][2]

-

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the chlorine. This attack temporarily breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate called a Meisenheimer complex.[3][4][5] The presence of the electronegative nitrogen atoms in the pyrimidine ring is crucial as they help to stabilize this negative charge through resonance, making the ring susceptible to nucleophilic attack.[6]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group. This step is typically fast and is not the rate-determining step of the reaction.[3][4]

Recent studies suggest that for some systems, particularly with good leaving groups, the mechanism may be concerted rather than stepwise, where the bond-forming and bond-breaking occur in a single transition state.[7]

Caption: General Mechanism of an SNAr Reaction on a Pyrimidine Ring.

Q2: Why are chloropyrimidines generally good substrates for SNAr reactions?

Chloropyrimidines are inherently activated towards SNAr for two primary reasons:

-

Inductive Effect: The two nitrogen atoms in the pyrimidine ring are highly electronegative. They exert a strong electron-withdrawing inductive effect, which polarizes the ring and makes the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.[6]

-

Resonance Stabilization: The nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the rate-determining step. This is particularly effective when the chlorine is at the 2-, 4-, or 6-positions, as the negative charge can be delocalized onto the nitrogen atoms.[8]

Q3: How do other substituents on the pyrimidine ring affect the reaction rate?

Substituents play a critical role in modulating the reactivity of the chloropyrimidine ring.

-

Electron-Withdrawing Groups (EWGs): Additional EWGs (e.g., -NO₂, -CN, -CF₃) will further increase the electrophilicity of the ring and stabilize the Meisenheimer complex, thus significantly increasing the reaction rate.[3][9][10][11] The more EWGs present, the faster the reaction.[3]

-

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -NH₂, -OR) decrease the electrophilicity of the ring and destabilize the Meisenheimer intermediate, which slows down or may even prevent the reaction.[6]

Q4: In SNAr reactions, the leaving group ability is often F > Cl > Br > I. Why is this the case?

This trend is opposite to that observed in Sₙ2 reactions and is a hallmark of the SNAr mechanism. The rate-determining step is the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[3][12] Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic, which accelerates the initial nucleophilic attack.[11] Therefore, even though the C-F bond is the strongest, its cleavage occurs in the fast, non-rate-determining step.[3][4][13]

Troubleshooting Guide: Low Conversion Rates

Low conversion is one of the most common challenges encountered in SNAr reactions. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Issue 1: Inadequate Activation of the Pyrimidine Ring

If your chloropyrimidine substrate is not sufficiently electron-deficient, the nucleophilic attack will be slow, resulting in low conversion.

-

Causality: The energy barrier for the formation of the Meisenheimer complex is too high because the starting material is not electrophilic enough, or the intermediate is not sufficiently stabilized.

-

Troubleshooting Steps:

-

Assess Substrate Electronics: Evaluate the electronic nature of the substituents on your pyrimidine ring. If you have electron-donating groups, the reaction will likely be sluggish.

-

Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier. Reactions can be run anywhere from room temperature to 150°C or even higher, often under sealed-tube or microwave conditions to reach temperatures above the solvent's boiling point.[3][8]

-

Consider a More Activated Substrate: If possible, consider redesigning your synthesis to use a pyrimidine with an additional electron-withdrawing group.

-

Caption: Workflow for troubleshooting inadequate ring activation.

Issue 2: Poor Nucleophilicity

The strength of the nucleophile is a key driver of the reaction. A weak nucleophile will react slowly.

-

Causality: The nucleophile's ability to donate its electron pair to the electrophilic carbon is insufficient to initiate the rate-determining addition step at a practical rate.

-

Troubleshooting Steps:

-

Increase Nucleophilicity with a Base: For neutral nucleophiles like amines and alcohols, the addition of a base is critical. The base deprotonates the nucleophile to generate a more potent anionic nucleophile (e.g., R-NH⁻ or RO⁻). The choice of base is important; its conjugate acid should have a pKa higher than the pKa of the nucleophile to ensure complete deprotonation.

-

Choose an Appropriate Base: Non-nucleophilic bases like DIPEA (diisopropylethylamine) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are often used with amine nucleophiles to scavenge the HCl byproduct without competing in the reaction. For alcohols, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically used to generate the alkoxide in situ.[14]

-

Table 1: pKa Values of Common Bases and Nucleophiles (in DMSO)

| Compound | Class | pKa of Conjugate Acid |

| Sodium Hydride (NaH) | Strong Base | ~35 |

| Potassium tert-butoxide | Strong Base | ~32.2 |

| DBU | Non-nucleophilic Base | ~24.3 |

| DIPEA | Non-nucleophilic Base | ~10.75 (in water) |

| Triethylamine (TEA) | Non-nucleophilic Base | ~10.75 (in water) |

| Typical Aliphatic Amine | Nucleophile | ~10-11 (in water) |

| Typical Alcohol | Nucleophile | ~16-18 (in water) |

Data sourced from various pKa tables.[11][15][16][17]

Issue 3: Suboptimal Solvent Choice

The solvent plays a multifaceted role in an SNAr reaction, and an incorrect choice can significantly hinder its progress.

-

Causality: The solvent can affect the solubility of reactants and, more importantly, the reactivity of the nucleophile. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows the reaction.[14]

-

Troubleshooting Steps:

-

Switch to a Polar Aprotic Solvent: These solvents are generally the best choice for SNAr reactions. They can dissolve ionic reagents but do not engage in strong hydrogen bonding with the nucleophile, leaving it "naked" and more reactive.[14]

-

Ensure Anhydrous Conditions: Water is a competing nucleophile and can lead to hydrolysis of the chloropyrimidine, especially at elevated temperatures. Ensure your solvent is dry and consider running the reaction under an inert atmosphere (N₂ or Ar).

-

Table 2: Properties of Common Solvents for SNAr Reactions

| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.25 | 153 |

| Acetonitrile (MeCN) | Polar Aprotic | 36.64 | 81.65 |

| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | 7.52 | 66 |

| 2-Propanol (IPA) | Polar Protic | 18.3 | 82.4 |

| Ethanol (EtOH) | Polar Protic | 24.6 | 78.5 |

Data sourced from publicly available solvent property tables.[18]

Issue 4: Unfavorable Regioselectivity or Steric Hindrance

In cases of di- or tri-substituted chloropyrimidines, the nucleophile may not be attacking the desired position, or may be sterically blocked.

-

Causality: Electronic and steric factors dictate the site of nucleophilic attack. For example, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards amines, but this can be altered by other substituents or the nature of the nucleophile.[1][13] Bulky nucleophiles or substituents near the reaction site can sterically hinder the approach of the nucleophile.

-

Troubleshooting Steps:

-

Analyze the Product Mixture: Use LC-MS or NMR to determine if a mixture of regioisomers is being formed.

-

Modify the Nucleophile: A less sterically demanding nucleophile might react more readily.

-

Change the Solvent or Temperature: These parameters can sometimes influence the regiochemical outcome of the reaction.

-

Consider a Blocking Group Strategy: In complex syntheses, it may be necessary to temporarily block a more reactive site to direct the nucleophile to the desired position.

-

Experimental Protocols

The following are generalized, starting-point protocols. Optimization will be necessary based on the specific substrate and nucleophile.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

-

Materials:

-

Chloropyrimidine (1.0 equiv)

-

Amine nucleophile (1.0-1.2 equiv)

-

Base (e.g., DIPEA, K₂CO₃, 2.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂), add the chloropyrimidine, the amine nucleophile, and the base.

-

Add the anhydrous solvent via syringe.

-

Stir the mixture at the desired temperature (e.g., 80-120 °C).[14]

-

Monitor the reaction's progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[14] Wash the combined organic layers with water and then brine to remove the polar aprotic solvent and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile

-

Materials:

-

Chloropyrimidine (1.0 equiv)

-

Alcohol nucleophile (1.0-1.2 equiv)

-

Strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv)

-